2-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-{[4-(3-Fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. . This compound features a fluorobenzyl group attached to a piperazine ring, which is further connected to an isoindole-1,3-dione core.
Preparation Methods
The synthesis of 2-{[4-(3-Fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoindole-1,3-dione core. One common method is the condensation of phthalic anhydride with primary amines . The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a piperazine derivative . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
2-{[4-(3-Fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Scientific Research Applications
2-{[4-(3-Fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(3-Fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The compound’s piperazine ring can interact with various receptors in the body, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
2-{[4-(3-Fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Indole derivatives: Indole-based compounds share structural similarities and are known for their diverse pharmacological properties.
Pyridazine derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-5-3-4-15(12-16)13-22-8-10-23(11-9-22)14-24-19(25)17-6-1-2-7-18(17)20(24)26/h1-7,12H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYKYUKWFEUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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